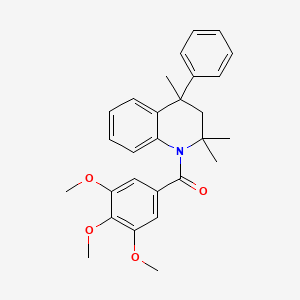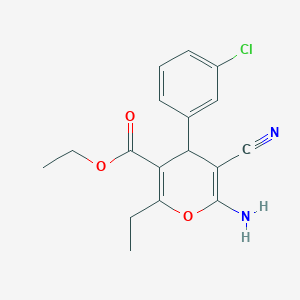
3,5-dimethyl-2,6-diphenyl-4-piperidinone oxime
Descripción general
Descripción
3,5-dimethyl-2,6-diphenyl-4-piperidinone oxime, also known as DMPO, is a chemical compound that has been widely used in scientific research due to its ability to scavenge free radicals. DMPO is a spin trapping agent that can capture and stabilize free radicals, which are highly reactive species that can cause cellular damage and contribute to various diseases.
Mecanismo De Acción
3,5-dimethyl-2,6-diphenyl-4-piperidinone oxime works by reacting with free radicals to form stable adducts that can be detected by electron paramagnetic resonance spectroscopy. This compound can trap a variety of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. The reaction between this compound and free radicals is highly selective, as this compound has a high affinity for certain types of free radicals. The stable adducts formed by this compound can be used to study the kinetics and mechanisms of free radical reactions.
Biochemical and physiological effects:
This compound has been shown to have antioxidant properties and can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. This compound has been studied for its potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-2,6-diphenyl-4-piperidinone oxime has several advantages for lab experiments, including its ability to selectively trap free radicals and its stability in solution. This compound can also be easily synthesized and purified. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. This compound can also react with other compounds in solution, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-2,6-diphenyl-4-piperidinone oxime. One direction is to study the mechanisms of action of this compound in more detail, including its interactions with other compounds and its effects on cellular signaling pathways. Another direction is to develop new spin trapping agents that can trap a wider range of free radicals and have improved properties for lab experiments. This compound has also been studied for its potential therapeutic effects in various diseases, and future research could focus on developing this compound-based therapies for these diseases.
Aplicaciones Científicas De Investigación
3,5-dimethyl-2,6-diphenyl-4-piperidinone oxime has been widely used in scientific research as a spin trapping agent to study free radical reactions. This compound can trap a variety of free radicals, including superoxide, hydroxyl, and alkoxyl radicals, and form stable adducts that can be detected by electron paramagnetic resonance spectroscopy. This compound has been used to study the role of free radicals in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been used to study the mechanisms of action of antioxidants and other compounds that can scavenge free radicals.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-17(21-22)14(2)19(16-11-7-4-8-12-16)20-18(13)15-9-5-3-6-10-15/h3-14,18-20,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQHDWKOLWYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=NO)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386170 | |
| Record name | 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67668-02-4 | |
| Record name | 3,5-Dimethyl-2,6-diphenyl-piperidin-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)
![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)


![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
